Lipophilicity Shift Quantifies the Effect of 2-Amino Substitution
Introduction of the 2-amino group shifts the predicted partition coefficient (ACD/LogP) of the pyrazino[2,3-d]pyridazine-5,8-dione scaffold from a class-level estimate of approximately -0.7 for the non-aminated parent to -1.50 for the title compound, representing a decrease of approximately 0.8 log units . This difference reflects the addition of a polar, hydrogen-bond-donating amine that depresses the compound's lipophilicity, a parameter directly relevant to solubility, permeability, and off-target promiscuity in early-stage fragment and lead optimization campaigns.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.50 (predicted, ACD/Labs Percepta Platform v14.00) |
| Comparator Or Baseline | 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (non-aminated parent, CAS 13480-40-5): predicted LogP approximately -0.7 (class-level estimate based on closely related 2,3-dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione, XLogP = -0.2 ) |
| Quantified Difference | ΔLogP ≈ -0.8 (target is more hydrophilic than parent core) |
| Conditions | Predicted ACD/LogP and XLogP values; no experimental LogP data available for either compound |
Why This Matters
A LogP difference of approximately 0.8 log units can substantially alter aqueous solubility and membrane permeability, making the title compound a structurally distinct and property-differentiated building block relative to the parent core.
